(3',3-Difluorobiphenyl-4-yl)methanamine (3',3-Difluorobiphenyl-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1178614-29-3
VCID: VC2921949
InChI: InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2
SMILES: C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol

(3',3-Difluorobiphenyl-4-yl)methanamine

CAS No.: 1178614-29-3

VCID: VC2921949

Molecular Formula: C13H11F2N

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

(3',3-Difluorobiphenyl-4-yl)methanamine - 1178614-29-3

Description

(3',3-Difluorobiphenyl-4-yl)methanamine is an organic compound characterized by its biphenyl structure with two fluorine atoms at the 3' positions and an amine group attached to a methylene bridge at the 4-position. This compound is significant in various fields of scientific research, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential applications .

Synthesis

The synthesis of (3',3-Difluorobiphenyl-4-yl)methanamine often involves advanced methods such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds. This method allows for the efficient formation of the biphenyl core structure. In industrial settings, continuous flow reactors are utilized to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is critical for large-scale production.

Chemical Reactions and Mechanisms

(3',3-Difluorobiphenyl-4-yl)methanamine can undergo several types of chemical reactions:

  • Substitution Reactions: Common reagents include amines or thiols.

  • Oxidation: Agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reagents.

The presence of fluorine atoms enhances the compound's chemical stability and reactivity, making it valuable in research.

Biological Activity and Applications

The mechanism of action for (3',3-Difluorobiphenyl-4-yl)methanamine involves its interaction with biological targets. The fluorine atoms increase lipophilicity and electronic effects, allowing it to interact effectively with enzymes or receptors. This property is particularly useful in medicinal chemistry, where it may influence drug design and efficacy.

Application AreaDescription
Medicinal ChemistryPotential in drug design due to enhanced lipophilicity and electronic effects from fluorine atoms.
Materials ScienceUnique structural properties make it suitable for various materials applications.
Biological StudiesInteractions with enzymes or receptors can modulate biological pathways.

Research Findings and Future Directions

Research on (3',3-Difluorobiphenyl-4-yl)methanamine highlights its potential in medicinal chemistry and materials science. Further studies are needed to fully elucidate its mechanisms of action and to explore its applications in drug development and materials synthesis.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(3',3-Difluorobiphenyl-4-yl)methanamineFluorination at 3' positionsEnhanced lipophilicity and reactivity.
(3',5-Difluorobiphenyl-3-yl)methanamineDifferent fluorination patternPotentially altered biological activity.
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamineFluorination at 4,4' positionsEnhanced solubility in aqueous solutions.

Each of these compounds has distinct properties influenced by their fluorination patterns and functional groups, making them suitable for different applications in chemistry and biology.

CAS No. 1178614-29-3
Product Name (3',3-Difluorobiphenyl-4-yl)methanamine
Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
IUPAC Name [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine
Standard InChI InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2
Standard InChIKey YVZDDZXLDBBOBN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F
PubChem Compound 46312438
Last Modified Apr 15 2024

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219.2295 g/mol